molecular formula C18H18N2O3 B2993347 Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate CAS No. 941960-37-8

Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Cat. No.: B2993347
CAS No.: 941960-37-8
M. Wt: 310.353
InChI Key: PPEUOLUQKDLTPB-UHFFFAOYSA-N
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Description

Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a complex organic compound that belongs to the class of carbamates It features a phenyl group attached to a carbamate moiety, which is further linked to a tetrahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The acetyl group is then introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Advanced purification methods, such as column chromatography or crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed to convert the carbamate group into a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles replace the carbamate moiety.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, and acidic conditions.

  • Reduction: LiAlH4, catalytic hydrogenation, and anhydrous conditions.

  • Substitution: Strong nucleophiles like ammonia (NH3) or amines, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Quinoline derivatives.

  • Reduction: Primary amines.

  • Substitution: Amides or other substituted carbamates.

Scientific Research Applications

Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Comparison with Similar Compounds

Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is structurally similar to other carbamate derivatives and tetrahydroquinoline compounds. Some similar compounds include:

  • N-Phenylcarbamate derivatives: These compounds share the phenylcarbamate moiety but differ in the core structure.

  • Tetrahydroquinoline derivatives: These compounds have variations in the substitution pattern on the tetrahydroquinoline ring.

Uniqueness: this compound stands out due to its specific combination of the phenyl group, carbamate moiety, and tetrahydroquinoline core, which imparts unique chemical and biological properties.

Properties

IUPAC Name

phenyl N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-13(21)20-11-5-6-14-12-15(9-10-17(14)20)19-18(22)23-16-7-3-2-4-8-16/h2-4,7-10,12H,5-6,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEUOLUQKDLTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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